5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. The adenosine A1 receptor is widely expressed in the brain and is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been extensively studied as a tool compound for investigating the function of the adenosine A1 receptor.
Wirkmechanismus
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one is a selective antagonist of the adenosine A1 receptor, meaning that it binds to and blocks the receptor's activity. Adenosine A1 receptors are involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. By blocking the activity of these receptors, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In studies of sleep regulation, this compound has been shown to increase wakefulness and reduce sleep time. In studies of pain perception, this compound has been shown to reduce sensitivity to painful stimuli. In studies of cardiovascular function, this compound has been shown to reduce blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the function of this receptor without unwanted effects on other receptors. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists. This can make it more difficult to achieve the desired level of receptor blockade in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one. One area of interest is the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy. This compound could be used in further studies to investigate this role and potentially identify new therapeutic targets. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists. This could improve the efficacy of these compounds in research and potentially lead to the development of new therapeutics.
Synthesemethoden
The synthesis of 5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one involves several steps, starting with the reaction of 2-cyclohexen-1-one with propionyl chloride to form 2-propionylcyclohexanone. This intermediate is then reacted with morpholine and methylmagnesium bromide to form this compound. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-3-(4-morpholinyl)-2-propionyl-2-cyclohexen-1-one has been used extensively in scientific research to investigate the function of the adenosine A1 receptor. It has been used in studies of sleep regulation, pain perception, and cardiovascular function. This compound has also been used to investigate the role of the adenosine A1 receptor in the development of neurological disorders, such as Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(17)14-11(16-5-7-19-8-6-16)9-15(2,3)10-13(14)18/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKJUSRJOTWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(CC(CC1=O)(C)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.